molecular formula C7H10N2O2 B052709 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113131-46-7

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B052709
CAS No.: 113131-46-7
M. Wt: 154.17 g/mol
InChI Key: DTJLXXLXQPOQBZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with ethyl iodide in the presence of a base, followed by carboxylation . Another method includes the use of palladium-catalyzed coupling reactions involving terminal alkynes, hydrazines, and carbon monoxide under ambient pressure[3][3].

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using cost-effective and readily available starting materials. The process often includes steps such as oxidation, esterification, and cyclization, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-ol
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique ethyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLXXLXQPOQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360087
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113131-46-7
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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